Omadacycline hydrochloride

Descripción general

Descripción

El clorhidrato de PTK0796, también conocido como clorhidrato de omadaciclina, es un nuevo antibiótico aminometilciclina. Es un derivado de la minociclina y pertenece a la clase de antibióticos de tetraciclinas. El clorhidrato de PTK0796 tiene modificaciones químicas únicas en las posiciones C7 y C9 de los anillos de tetraciclina centrales, que mejoran su estabilidad frente a los mecanismos de resistencia a las tetraciclinas, como las bombas de eflujo y las proteínas de protección ribosómica .

Mecanismo De Acción

El clorhidrato de PTK0796 ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 30S, evitando la adición de aminoácidos a la cadena peptídica en crecimiento. Esta acción detiene eficazmente el crecimiento y la replicación bacterianos. Las modificaciones únicas del compuesto en las posiciones C7 y C9 mejoran su afinidad de unión y estabilidad, lo que lo hace eficaz contra las bacterias resistentes a la tetraciclina .

Compuestos similares:

Minociclina: El compuesto original del clorhidrato de PTK0796, también un antibiótico de tetraciclinas.

Tigeciclina: Otro derivado de la tetraciclina con actividad antibacteriana similar.

Doxiciclina: Un antibiótico de tetraciclinas ampliamente utilizado con un amplio espectro de actividad

Singularidad del clorhidrato de PTK0796: El clorhidrato de PTK0796 se destaca por sus modificaciones químicas únicas, que mejoran su estabilidad y eficacia contra las bacterias resistentes. A diferencia de otras tetraciclinas, conserva la actividad contra cepas con mecanismos de resistencia de bomba de eflujo y proteína de protección ribosómica .

Análisis Bioquímico

Biochemical Properties

Omadacycline hydrochloride interacts with the bacterial 30s ribosomal subunit . It inhibits bacterial protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis . It retains antibacterial activity against strain-specific efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .

Cellular Effects

This compound has broad-spectrum antibacterial activity against Gram-positive and Gram-negative aerobic, anaerobic, and atypical bacteria . It has been shown to be highly effective in treating increasingly problematic, clinically prevalent infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical and anaerobic bacteria .

Molecular Mechanism

The mechanism of action of this compound is similar to that of other tetracyclines. It binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity . There it acts to block protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in animal models at treating increasingly problematic, clinically prevalent infections . The systemic exposure (i.e., maximum plasma concentrations [Cmax] and area under the plasma concentration–time curve [AUC]) after intravenous (IV) administration were linear and predictable over the dose range of 25 and 600 mg in healthy subjects .

Dosage Effects in Animal Models

The clinical efficacy of this compound has been demonstrated in several animal models including neutropenic murine lung infection, thigh infection, and intraperitoneal challenge model .

Metabolic Pathways

This compound is metabolically stable in human liver microsomes and hepatocytes . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .

Transport and Distribution

This compound has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of omadacycline in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de PTK0796 implica múltiples pasos, comenzando con la estructura central de la minociclina. Las modificaciones químicas en las posiciones C7 y C9 se logran mediante reacciones específicas que introducen grupos aminometilo. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que se logren las modificaciones deseadas .

Métodos de producción industrial: La producción industrial de clorhidrato de PTK0796 sigue una ruta sintética similar pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El producto final se purifica luego mediante cristalización y otras técnicas de separación para obtener clorhidrato de PTK0796 de alta pureza adecuado para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de PTK0796 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en posiciones específicas de la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Treatment of Acute Bacterial Infections

Omadacycline has been evaluated in multiple randomized controlled trials (RCTs) for its effectiveness in treating acute bacterial infections. A meta-analysis encompassing seven RCTs with 2,841 patients indicated that omadacycline's clinical cure ratio was comparable to that of other antibiotics . The microbiological eradication rate was also similar, demonstrating its efficacy across various bacterial pathogens.

| Infection Type | Clinical Cure Ratio | Microbiological Eradication Rate |

|---|---|---|

| Community-Acquired Pneumonia | Similar to comparators | Similar to comparators |

| Methicillin-Resistant Staphylococcus aureus | Comparable | Comparable |

| Enterococcus faecalis | Comparable | Comparable |

Efficacy Against Atypical Pathogens

Omadacycline has shown significant activity against atypical pathogens such as Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydia pneumoniae. A case study highlighted its successful use in treating a patient with Legionella pneumonia who did not respond to initial treatments . The patient's condition improved markedly after switching to omadacycline, indicating its potential as a second-line therapy for resistant infections.

Real-World Effectiveness

A real-world study conducted in China demonstrated that omadacycline achieved a clinical success rate of 71% and a bacterial clearance rate of 61.9% across diverse infections . Factors influencing treatment outcomes included liver function and treatment duration, underscoring the importance of patient-specific considerations in antibiotic therapy.

Case Study: Treatment of Legionella Pneumonia

A critically ill patient initially treated with meropenem and moxifloxacin showed no improvement and developed severe complications. Upon switching to omadacycline, the patient's condition improved significantly within days, highlighting the drug's efficacy in severe infections resistant to standard therapies .

Case Study: Macrolide-Unresponsive Mycoplasma Pneumonia

In an adolescent patient with macrolide-unresponsive pneumonia, omadacycline was administered after the onset of liver dysfunction. The treatment led to rapid recovery and normalization of inflammatory markers within two weeks .

Safety Profile

Omadacycline has been generally well tolerated, with a lower incidence of adverse events compared to some other antibiotics. Studies indicate that it does not require dosage adjustments for patients with renal or hepatic impairments, making it suitable for a broader patient population .

Comparación Con Compuestos Similares

Minocycline: The parent compound of PTK0796 hydrochloride, also a tetracycline antibiotic.

Tigecycline: Another tetracycline derivative with similar antibacterial activity.

Doxycycline: A widely used tetracycline antibiotic with a broad spectrum of activity

Uniqueness of PTK0796 Hydrochloride: PTK0796 hydrochloride stands out due to its unique chemical modifications, which enhance its stability and efficacy against resistant bacteria. Unlike other tetracyclines, it retains activity against strains with efflux pump and ribosomal protection protein mechanisms of resistance .

Actividad Biológica

Omadacycline hydrochloride, a novel antibiotic, is part of the 9-aminomethylcycline class and has shown significant promise in treating various bacterial infections. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which allows it to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.

In Vitro Antibacterial Activity

Omadacycline has demonstrated potent in vitro activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) values for various clinically relevant bacteria are summarized in Table 1. Notably, it retains effectiveness against strains with known resistance mechanisms.

| Pathogen | MIC 90 (μg/ml) | Resistance Mechanism |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 | Ribosomal protection, efflux |

| Vancomycin-resistant Enterococcus (VRE) | 0.25 | Ribosomal protection |

| Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.25 | Ribosomal protection |

| Haemophilus influenzae | 2.0 | - |

| Escherichia coli (efflux genes) | Reduced compared to tetracyclines | Efflux genes |

Omadacycline's efficacy extends to anaerobic bacteria and atypical pathogens, making it a versatile option in antibiotic therapy .

In Vivo Efficacy and Case Studies

Clinical trials and case studies have further validated the biological activity of omadacycline. In a notable case involving a patient with Legionella pneumonia who did not respond to initial treatments with meropenem and moxifloxacin, switching to omadacycline resulted in significant clinical improvement. The patient was treated with an initial dose of 200 mg followed by 100 mg daily intravenously. By day three, the patient's inflammatory markers showed marked improvement, and a follow-up CT scan indicated resolution of lung consolidation .

Clinical Trials Overview

Omadacycline has been evaluated in several clinical trials for its effectiveness in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). The results from these trials indicate that omadacycline is non-inferior to moxifloxacin, with early clinical response rates of 81.1% for omadacycline compared to 82.7% for moxifloxacin .

Key Trial Data

- Study Population : 774 patients

- Treatment Groups : Omadacycline (386 patients) vs. Moxifloxacin (388 patients)

- Early Clinical Response Rates :

- Omadacycline: 81.1%

- Moxifloxacin: 82.7%

- Investigator-Assessed Clinical Response at Day 5-10 :

- Omadacycline: 87.6%

- Moxifloxacin: 85.1%

These findings support the potential of omadacycline as an effective alternative in treating infections caused by resistant organisms .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that omadacycline is well absorbed both orally and intravenously, with no significant gastrointestinal side effects reported. Importantly, dose adjustments are unnecessary for patients with hepatic or renal insufficiency, indicating its safety profile across diverse patient populations .

Propiedades

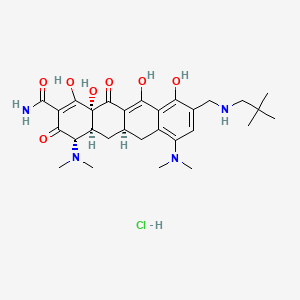

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPTUHUKKFUSNF-XGLFQKEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.